N-(2,4-DIMETHOXYBENZYL)-N-[3-(METHYLSULFANYL)PHENYL]AMINE
CAS No.:
Cat. No.: VC11046930
Molecular Formula: C16H19NO2S
Molecular Weight: 289.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H19NO2S |
|---|---|
| Molecular Weight | 289.4 g/mol |
| IUPAC Name | N-[(2,4-dimethoxyphenyl)methyl]-3-methylsulfanylaniline |
| Standard InChI | InChI=1S/C16H19NO2S/c1-18-14-8-7-12(16(10-14)19-2)11-17-13-5-4-6-15(9-13)20-3/h4-10,17H,11H2,1-3H3 |
| Standard InChI Key | JYOSQQWTMWSPHZ-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)CNC2=CC(=CC=C2)SC)OC |
| Canonical SMILES | COC1=CC(=C(C=C1)CNC2=CC(=CC=C2)SC)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-(2,4-Dimethoxybenzyl)-N-[3-(methylsulfanyl)phenyl]amine features a benzylamine backbone substituted with methoxy groups at the 2- and 4-positions of the benzyl ring and a methylsulfanyl group at the 3-position of the phenylamine moiety. The IUPAC name, N-[(2,4-dimethoxyphenyl)methyl]-3-methylsulfanylaniline, reflects this substitution pattern. The methoxy groups (-OCH) enhance electron density on the aromatic rings, while the methylsulfanyl (-SCH) group introduces steric bulk and potential redox activity.
Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 289.4 g/mol |
| Exact Mass | 289.114 Da |
| Topological Polar Surface Area | 45.5 Ų |
| LogP (Partition Coefficient) | 3.4 (estimated) |
The compound’s moderate lipophilicity () suggests reasonable membrane permeability, a trait advantageous for bioactive molecules. The polar surface area (45.5 Ų) aligns with typical values for amines, indicating potential solubility in polar aprotic solvents.
Synthetic Strategies and Optimization
Proposed Synthetic Pathways
While no explicit synthesis for this compound is documented, analogous routes from patent literature and thiourea derivative syntheses provide plausible methodologies .
Route 1: Reductive Amination
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Starting Materials: 2,4-Dimethoxybenzaldehyde and 3-(methylsulfanyl)aniline.
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Condensation: React the aldehyde with the amine in ethanol under acidic catalysis to form an imine intermediate.
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Reduction: Use sodium cyanoborohydride () or catalytic hydrogenation to reduce the imine to the secondary amine .
This method mirrors the synthesis of N-(3,4-dimethoxybenzyl)amide derivatives, where reductive amination proved effective .
Route 2: Nucleophilic Substitution
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Acylation: React 2,4-dimethoxybenzylamine with 3-(methylsulfanyl)benzoyl chloride in anhydrous ether.
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Deprotection: Remove the acyl group under basic conditions to yield the secondary amine .
Green Chemistry Considerations
The patent CN102001958A highlights dimethyl carbonate as a non-toxic methylating agent, suggesting its utility for introducing methoxy groups in related compounds . Adapting this approach could improve the sustainability of synthesizing the 2,4-dimethoxybenzyl moiety.
Analytical Characterization
Infrared Spectroscopy (IR)
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Methoxy Groups: Strong absorption bands at (C-O stretching) and (O-CH bending).
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Methylsulfanyl Group: C-S stretch at .
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N-H Stretch: Broad band at for the secondary amine.
Nuclear Magnetic Resonance (NMR)
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-NMR (CDCl):
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Methoxy protons: Two singlets at and .
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Aromatic protons: Multiplet signals between .
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Methylsulfanyl protons: Singlet at .
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-NMR:
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Methoxy carbons: and .
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Methylsulfanyl carbon: .
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Mass Spectrometry
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ESI-MS: Predominant molecular ion peak at .
Physicochemical and Biological Properties
Solubility and Stability
The compound’s solubility is likely highest in dichloromethane and dimethylformamide, with limited solubility in water due to its lipophilic groups. Stability under ambient conditions is expected, though prolonged exposure to light or oxidants may degrade the methylsulfanyl moiety.
Toxicity Profile
Aromatic amines often exhibit hepatotoxicity and carcinogenicity, but the methoxy and methylsulfanyl groups may mitigate these risks. In vitro assays for similar compounds show moderate cytotoxicity (IC values ranging 10–50 µM) .
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